molecular formula C12H13NO B1353523 6-Oxo-6-phenylhexanenitrile CAS No. 28353-03-9

6-Oxo-6-phenylhexanenitrile

Cat. No. B1353523
CAS RN: 28353-03-9
M. Wt: 187.24 g/mol
InChI Key: PKUPJRIDMQLMOC-UHFFFAOYSA-N
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Description

6-Oxo-6-phenylhexanenitrile is a chemical compound with the molecular formula C12H13NO . It is used for research and development purposes .

Scientific Research Applications

Metabolism and Excretion of 3,6,17-Androstenetrione

  • Scientific Field : Biochemistry and Sports Science .
  • Application Summary : 6-Oxo-6-phenylhexanenitrile, also known as 3,6,17-androstenetrione or simply 6-oxo, is an anabolic steroid. It is sold as a nutritional supplement and is marketed as an antiestrogenic agent . Athletes might use this type of drugs to counteract the adverse effects of extensive abuse of anabolic steroids .
  • Methods of Application : The research investigated the metabolism and excretion of 6-oxo to allow for its detection in the urine of athletes .
  • Results : The analysis of the 6-OXO supplement resulted in the detection of 6-oxo-androstenedione and 6b-OH-androstenedione . Excretion studies resulted in the detection of the parent drug 6-oxo-androstenedione and 6a-OH-androstenedione and 6a-OH-testosterone as metabolites . A GC-MS-SIM method was developed and validated to fulfill requirements of WADA for doping control laboratories .

Synthesis of Privileged Natural Product Scaffolds

  • Scientific Field : Organic Chemistry .
  • Application Summary : Research in the last two decades (2003–2020) has focused on tandem processes combining oxa-6π electrocyclic reactions . These reactions are used in the assembly of natural products .
  • Methods of Application : The research discusses reactivity challenges, inherent reversibility, and key structural bond formation in the assembly of natural products . A particular emphasis is given to the electrocyclic ring-closures in the tandem processes featuring Knoevenagel-type condensations, Diels–Alder cycloadditions, Stille couplings, and oxidative dearomatizations .
  • Results : The synthetic manifolds reviewed illustrate how oxa-6π electrocyclizations are intimately linked to the construction of complex natural product scaffolds and have inspired a number of biomimetic syntheses in the laboratory .

Safety And Hazards

6-Oxo-6-phenylhexanenitrile is classified as an irritant . More detailed safety data sheets are available .

properties

IUPAC Name

6-oxo-6-phenylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPJRIDMQLMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447628
Record name 6-OXO-6-PHENYLHEXANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6-phenylhexanenitrile

CAS RN

28353-03-9
Record name ε-Oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28353-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-OXO-6-PHENYLHEXANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Zhou, M Zhang, Y Wang, RG Dorfman… - Inflammatory bowel …, 2018 - academic.oup.com
… C 14 H 17 O 4 N 3,3-dimethyl-6-oxo-6-phenylhexanenitrile … C 14 H 17 O 4 N 3,3-dimethyl-6-oxo-6-phenylhexanenitrile … C 14 H 17 O 4 N 3,3-dimethyl-6-oxo-6-phenylhexanenitrile …
Number of citations: 263 academic.oup.com
Y Zhu, C Jiang, H Li, P Liu, P Sun - The Journal of Organic …, 2022 - ACS Publications
… As expected, the product 6-oxo-6-phenylhexanenitrile (2a) was obtained in 64% yield (entry 1). Next, several common solvents including CH 2 Cl 2 , DMF, CH 3 OH, and acetone were …
Number of citations: 5 pubs.acs.org
N Iwasawa, S Hayakawa, M Funahashi… - Bulletin of the …, 1993 - journal.csj.jp
… 6-Oxo-6-phenylhexanenitrile (12a): Colorless crystals (from petroleum ether/ether); mp 69–70C; IR (CHCl) 2249 and 1685 cm*; *HNMR (CDCl3) 8 = 1.72–1.78 (2H, m), 1.87–1.93 (2H, …
Number of citations: 88 www.journal.csj.jp
J Lou, Y He, Y Li, Z Yu - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Transition‐metal‐catalyzed alkyl‐Heck‐type cross‐coupling of olefinic C−H bonds has been a challenge in the C−H activation area. Herein, we report FeCl 3 ‐promoted efficient direct C…
Number of citations: 25 onlinelibrary.wiley.com
L Qi, R Li, X Yao, Q Zhen, P Ye, Y Shao… - The Journal of Organic …, 2019 - ACS Publications
The first example of the Pd-catalyzed addition of organoboron reagents to dinitriles, as an efficient means of preparing 2,5-diarylpyrroles and 2,6-diarylpyridines, has been discussed …
Number of citations: 22 pubs.acs.org
SH Lee - 2003 - search.proquest.com
… Attempts to cyclize (S)-(+)-(N-/?-toluenesulfonyl)-2-amino-6-oxo-6-phenylhexanenitrile (305) under various reaction conditions are described in Scheme 7.4 and Table 7.2. When the …
Number of citations: 2 search.proquest.com

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